1-Butylimidazol

Übersicht

Beschreibung

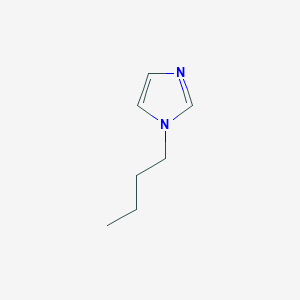

1-Butylimidazole is an organic compound with the molecular formula C₇H₁₂N₂ . It is a derivative of imidazole, where a butyl group is attached to the nitrogen atom at the first position of the imidazole ring. This compound is known for its role as a ligand in coordination chemistry and its use in the synthesis of ionic liquids .

Wissenschaftliche Forschungsanwendungen

1-Butylimidazole has a wide range of applications in scientific research:

Chemistry: Used as a ligand in the synthesis of coordination complexes and ionic liquids.

Biology: Employed in the separation of amino acids and anionic pharmaceuticals by capillary electrophoresis.

Medicine: Investigated for its potential antibacterial, antifungal, and anticancer activities.

Industry: Used as a curing agent for epoxy resins and in the synthesis of heterocyclic mesomeric betaines

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

1-Butylimidazole acts as an N-coordinated ligand . It is formed as an intermediate during the synthesis of a cationic cyclodextrin, used in the chiral separation of amino acids and anionic pharmaceuticals by capillary electrophoresis .

Mode of Action

It is known to interact with its targets as an n-coordinated ligand . This interaction may result in changes in the structure or function of the target, leading to downstream effects.

Biochemical Pathways

It is known to be involved in the synthesis of a cationic cyclodextrin . This suggests that it may play a role in the metabolism of these compounds.

Result of Action

It has been used in the synthesis of a cationic cyclodextrin, suggesting that it may have effects on the structure and function of these compounds .

Action Environment

It is known that the compound can be synthesized using a microwave solvent-free approach , suggesting that it may be stable under a variety of conditions.

Biochemische Analyse

Biochemical Properties

1-Butylimidazole-based ionic liquids have been synthesized and their structures confirmed by FTIR, 1H NMR, 13C NMR, and LCMS

Cellular Effects

1-Butylimidazole-based ionic liquids have shown significant effects on various types of cells. They have been found to exhibit good activities against both Gram-positive and Gram-negative bacterial strains . Additionally, these compounds have demonstrated antifungal activities against the C. albicans strain . In vitro anticancer activities of these compounds have also been observed against the MCF-7 and MDA-MB-435 cell lines .

Molecular Mechanism

It is known that 1-Butylimidazole-based ionic liquids can interact with biomolecules, potentially influencing enzyme activity and gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Butylimidazole can be synthesized through the alkylation of imidazole with butyl halides. The reaction typically involves the use of butyl bromide or butyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide .

Industrial Production Methods

In industrial settings, the synthesis of 1-butylimidazole may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been reported, which allows for faster reaction times and higher yields .

Analyse Chemischer Reaktionen

Types of Reactions

1-Butylimidazole undergoes various chemical reactions, including:

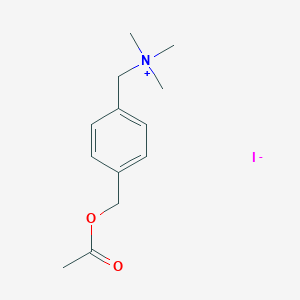

Quaternization: Reaction with alkyl halides to form ionic liquids.

Coordination: Acts as a ligand in coordination complexes with metals.

Substitution: Nucleophilic substitution reactions at the nitrogen atom.

Common Reagents and Conditions

Alkyl Halides: Used in quaternization reactions.

Metal Salts: For coordination reactions.

Bases: Such as potassium carbonate for substitution reactions.

Major Products

Ionic Liquids: Formed through quaternization.

Metal Complexes: Formed through coordination reactions

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Methylimidazole

- 1-Ethylimidazole

- 1-Phenylimidazole

- 1-Octylimidazole

Uniqueness

1-Butylimidazole is unique due to its longer alkyl chain, which imparts different solubility and reactivity properties compared to its shorter-chain analogs. This makes it particularly useful in the synthesis of ionic liquids and as a ligand in coordination chemistry .

Eigenschaften

IUPAC Name |

1-butylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-2-3-5-9-6-4-8-7-9/h4,6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMFEZDRQOJKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Record name | N,N-BUTYL IMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073976 | |

| Record name | 1-Butylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n-butyl imidazole appears as a colorless to light yellow colored liquid. Insoluble in water and more dense than water. Hence sinks in water. Contact may irritate skin, eyes or mucous membranes. Toxic by ingestion, inhalation or skin absorption., Colorless to light yellow liquid; [CAMEO] Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | N,N-BUTYL IMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butylimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19343 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4316-42-1 | |

| Record name | N,N-BUTYL IMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4316-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-N-Butylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4316-42-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BUTYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7JXC99E8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

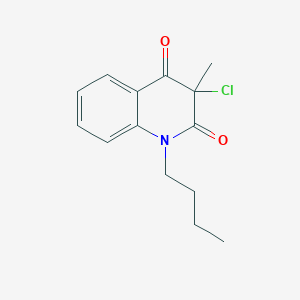

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-butylimidazole?

A1: The molecular formula of 1-butylimidazole is C7H12N2, and its molecular weight is 124.18 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 1-butylimidazole?

A2: 1-Butylimidazole is commonly characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Fourier Transform Infrared (FTIR) spectroscopy, and mass spectrometry (MS). [, , , , , , , , ]

Q3: Is 1-butylimidazole miscible with water?

A3: 1-Butylimidazole exhibits temperature-dependent solubility in water. While it is miscible with water at lower temperatures, its solubility decreases upon heating. [, ]

Q4: What factors influence the stability of 1-butylimidazole-based ionic liquids?

A4: The stability of 1-butylimidazole-based ionic liquids is influenced by factors like the nature of the anion, presence of water, and temperature. Dialkylphosphate ionic liquids, for example, have shown better hydrolytic stability compared to alkylsulfate ionic liquids. []

Q5: Can 1-butylimidazole be used as a catalyst or a component of a catalyst system?

A5: Yes, 1-butylimidazole can act as a catalyst or a part of a catalyst system. For instance, it has been successfully employed as an accelerator in the curing of isocyanate-epoxy resin matrices. [] It has also shown promising results as a base in iron(II)-catalyzed synthesis of sulfilimines and sulfoximines, facilitating a homogenous reaction mixture suitable for continuous flow processes. []

Q6: Are there specific reactions where 1-butylimidazole-based compounds have shown catalytic activity?

A6: Yes, Polyoxovanadate cluster organic frameworks (POVCOFs) containing 1-butylimidazole have demonstrated high efficiency and recyclability as heterogeneous catalysts in Knoevenagel condensation reactions under mild, solvent-free conditions at room temperature. []

Q7: How does 1-butylimidazole interact with metal ions?

A7: 1-Butylimidazole can act as a ligand, coordinating to various metal ions like Ru(II), Cu(II), and Ag(I), forming complexes with different structures and properties. [, , , ]

Q8: Are there applications of 1-butylimidazole in material science?

A8: Yes, 1-butylimidazole has been used to modify poly(isobutylene-co-isoprene) rubber. This modification introduces ionic imidazolium groups, leading to the formation of dynamic networks with self-healing properties and enhanced mechanical strength in the resulting rubber composites. [, ]

Q9: What is the role of 1-butylimidazole in the context of ionic liquids?

A9: 1-Butylimidazole is a common precursor for the synthesis of various ionic liquids (ILs). These ILs have found applications in diverse fields like CO2 capture, biomass fractionation, and as electrolytes in batteries. [, , , , ]

Q10: Are there any biomedical applications being explored for 1-butylimidazole derivatives?

A10: Yes, 1-butylimidazole derivatives are being explored for their potential in biomedical applications. One example is the use of C6-imidazole chitosan derivatives, synthesized from 1-butylimidazole, to extract β-sitosterol, a bioactive compound with anticancer properties, from edible oil samples. []

Q11: Has 1-butylimidazole been detected in the environment?

A11: Yes, recent research has successfully identified and quantified 1-butylimidazole in ambient aerosol particles collected from different environments. []

Q12: How is 1-butylimidazole used in studying the gas-phase behavior of Ru(II) complexes?

A12: Researchers used electrospray ionization mass spectrometry to investigate the gas-phase behavior of Ru(II) cyclopentadienyl-derived complexes containing 1-butylimidazole as a ligand. This study aimed to determine bond dissociation energies and understand fragmentation pathways, providing valuable insights into the behavior of such complexes, some of which exhibit antitumor activity. []

Q13: How does the presence of 1-butylimidazole affect the properties of silica-filled rubber composites?

A13: When used in the preparation of silica-filled rubber composites, 1-butylimidazole reacts with bromobutyl rubber (BIIR) to introduce ionic imidazolium groups. These groups interact with silica particles, impacting the material's mechanical and viscoelastic behavior, ultimately influencing its strength and self-healing properties. []

Q14: What is the significance of studying the permeability of 1-butylimidazole through polymer membranes?

A14: The permeability of 1-butylimidazole through polymer membranes, particularly those of nanoemulsion-like polymersomes, provides valuable insights into the potential of such systems as nanoreactors. Understanding the rate at which molecules like 1-butylimidazole can pass through these membranes is crucial for assessing their suitability for facilitating chemical transformations within these confined spaces. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine](/img/structure/B119156.png)